molecular formula C12H20N2O5 B113372 (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one CAS No. 959571-65-4

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

Cat. No.: B113372
CAS No.: 959571-65-4
M. Wt: 272.3 g/mol
InChI Key: NZZLOAJFJXIMGK-QMMMGPOBSA-N
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Description

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxymethyl group, and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms with a Boc group, followed by the introduction of the carboxymethyl group through alkylation. The methyl group is then introduced via a methylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. Its piperazine core is a common motif in many drugs, and the Boc protecting group allows for selective deprotection and functionalization, facilitating the synthesis of drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc group can be selectively removed to expose reactive sites on the piperazine ring, allowing for interactions with biological targets such as enzymes or receptors. The carboxymethyl and methyl groups can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    (3S)-4-Boc-1-carboxymethyl-3-ethyl-piperazin-2-one: Similar structure with an ethyl group instead of a methyl group.

    (3S)-4-Boc-1-carboxymethyl-3-phenyl-piperazin-2-one: Contains a phenyl group, offering different chemical properties.

    (3S)-4-Boc-1-carboxymethyl-3-hydroxy-piperazin-2-one: Features a hydroxy group, providing different reactivity.

Uniqueness: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is unique due to its specific combination of functional groups. The Boc protecting group provides stability and selectivity in reactions, while the carboxymethyl and methyl groups offer versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLOAJFJXIMGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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